2-(4-Ethoxy-phenyl)-1-morpholin-4-yl-ethanethione
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Overview
Description
2-(4-Ethoxyphenyl)-1-morpholinoethanethione is an organic compound that features a morpholine ring and an ethanethione group attached to a 4-ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-morpholinoethanethione typically involves the reaction of 4-ethoxyphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The purification process would also be scaled up, potentially involving automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1-morpholinoethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethione group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-morpholinoethanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-morpholinoethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-morpholinoethanethione: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-1-piperidinoethanethione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-Ethoxyphenyl)-1-thiomorpholinoethanethione: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
2-(4-Ethoxyphenyl)-1-morpholinoethanethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the ethanethione group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4947-83-5 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C14H19NO2S/c1-2-17-13-5-3-12(4-6-13)11-14(18)15-7-9-16-10-8-15/h3-6H,2,7-11H2,1H3 |
InChI Key |
HPURJWYUCHYERM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
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